(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
(2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
It is believed that the compound interacts with its target, cdk2, leading to changes in the cell cycle progression . The specific nature of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in this pathway, and its inhibition can lead to cell cycle arrest, preventing cells from entering the S phase from the G1 phase . The downstream effects of this include reduced cell proliferation and potential induction of apoptosis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve alterations in cell cycle progression . By inhibiting CDK2, the compound can induce cell cycle arrest, potentially leading to reduced cell proliferation and increased apoptosis . These effects could be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone , with the CAS number 1448078-95-2, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N4O2S, with a molecular weight of 318.4 g/mol. The structure features a thiazole ring, a piperidine moiety, and a pyrazine ring, which contribute to its diverse biological activities.
Property | Value |
---|---|
CAS Number | 1448078-95-2 |
Molecular Formula | C15H18N4O2S |
Molecular Weight | 318.4 g/mol |
Research indicates that compounds similar to This compound may inhibit key biological processes such as:
- Na+/K(+)-ATPase Inhibition : Compounds with similar thiazole structures have shown inhibitory effects on Na+/K(+)-ATPase activity, which is crucial in maintaining cellular ion balance and has implications in cancer cell proliferation .
- PI3-Kinase Inhibition : The compound may act as an inhibitor of Class I PI3-kinase enzymes, which are involved in various signaling pathways related to cell growth and survival. Such inhibition can potentially lead to anti-tumor effects by curbing uncontrolled cellular proliferation .
Antitumor Activity
In vitro studies have demonstrated that compounds featuring similar structural motifs exhibit significant growth inhibition against various cancer cell lines. For instance, thiazole derivatives have been reported to show up to ten times greater inhibitory activity compared to traditional therapeutic agents like perillyl alcohol against glioma cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-based compounds often correlates with specific structural features. The presence of substituents on the thiazole or piperidine rings can significantly influence their potency and selectivity against different biological targets .
Case Studies
- In Vitro Studies : A study evaluating the growth inhibitory effects of various thiazole derivatives found that certain compounds displayed potent cytostatic activities independent of their resistance to pro-apoptotic stimuli in cancer cells .
- Carbonic Anhydrase Inhibition : Research on related compounds has shown selective inhibition against specific isoforms of carbonic anhydrase (CA), particularly hCA II, which plays a role in tumor progression. Compounds exhibiting this selectivity are being explored for their therapeutic potential in cancer treatment .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-14(22-11(2)18-10)15(20)19-7-3-12(4-8-19)21-13-9-16-5-6-17-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVESAEBXWCIJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.